

## ARV-393: A Technical Guide to Cereblon-Mediated BCL6 Degradation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ARV-393, also known as zaloblideg, is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) developed by Arvinas.[1][2][3] It is designed to selectively target B-cell lymphoma 6 (BCL6), a key transcriptional repressor and oncogenic driver in various B-cell malignancies, for degradation.[2][4] Deregulated expression of BCL6 is a common feature in diffuse large B-cell lymphoma (DLBCL) and other non-Hodgkin lymphomas (NHL), where it promotes cancer cell proliferation and survival.[1][3] By harnessing the body's own ubiquitin-proteasome system, ARV-393 offers a novel therapeutic modality to eliminate the BCL6 protein, thereby inhibiting downstream oncogenic signaling pathways.[1] Currently, ARV-393 is being evaluated in a Phase 1 clinical trial for patients with relapsed or refractory NHL.[2]

# Core Mechanism: E3 Ligase Recruitment and Ternary Complex Formation

As a heterobifunctional molecule, **ARV-393** consists of three key components: a ligand that binds to the target protein (BCL6), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] **ARV-393** specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase. [3]



The mechanism of action is initiated by the formation of a key ternary complex, consisting of **ARV-393** bridging BCL6 and CRBN.[1] This proximity, induced by **ARV-393**, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCL6 protein. The resulting polyubiquitination of BCL6 marks it for recognition and subsequent degradation by the 26S proteasome. This event leads to the inhibition of BCL6-mediated signaling and is designed to halt the growth of tumors that overexpress BCL6.





Click to download full resolution via product page

**Caption:** Mechanism of **ARV-393**-mediated BCL6 degradation.

### **Quantitative Data Summary**

The following tables summarize the publicly available preclinical data for **ARV-393**, showcasing its potent activity in both in vitro and in vivo models.



**Table 1: In Vitro Degradation and Antiproliferative** 

**Activity** 

| ACTIVITY  |                              |                       |                       |          |  |  |  |
|-----------|------------------------------|-----------------------|-----------------------|----------|--|--|--|
| Cell Line | Histology                    | DC <sub>50</sub> (nM) | Gl <sub>50</sub> (nM) | Citation |  |  |  |
| OCI-Ly1   | DLBCL (GCB)                  | 0.06 - 0.33           | 0.2 - 9.8             | [1]      |  |  |  |
| Farage    | DLBCL                        | 0.06 - 0.33           | 0.2 - 9.8             | [1]      |  |  |  |
| SU-DHL-4  | DLBCL (GCB,<br>"Triple-Hit") | 0.06 - 0.33           | 0.2 - 9.8             | [1]      |  |  |  |
| SU-DHL-6  | DLBCL (GCB)                  | 0.06 - 0.33           | 0.2 - 9.8             | [1]      |  |  |  |
| OCI-Ly7   | DLBCL (GCB)                  | 0.06 - 0.33           | 0.2 - 9.8             | [1]      |  |  |  |
| OCI-Ly10  | DLBCL (ABC)                  | 0.06 - 0.33           | 0.2 - 9.8             | [1]      |  |  |  |
| SU-DHL-2  | DLBCL (ABC)                  | 0.06 - 0.33           | 0.2 - 9.8             | [1]      |  |  |  |
| U-2932    | DLBCL (ABC)                  | 0.06 - 0.33           | 0.2 - 9.8             | [1]      |  |  |  |
| Ramos     | Burkitt<br>Lymphoma          | 0.06                  | 0.2 - 9.8             | [1]      |  |  |  |
| Daudi     | Burkitt<br>Lymphoma          | 0.33                  | 0.2 - 9.8             | [1]      |  |  |  |
| General   | DLBCL & Burkitt<br>Lymphoma  | <1                    | <1                    | [4]      |  |  |  |
|           |                              |                       |                       |          |  |  |  |

DC<sub>50</sub>: Concentration for 50% maximal degradation. GI<sub>50</sub>: Concentration for 50% growth inhibition. GCB: Germinal Center B-cell-like. ABC: Activated B-cell-like.

In time-course experiments, **ARV-393** achieved over 90% degradation of BCL6 within 2 hours across all tested cell lines.[1]

## **Table 2: In Vivo Antitumor Efficacy in Xenograft Models**



| Model Type | Model<br>Name                                  | Dosing<br>(Oral, q.d.) | Duration      | Tumor<br>Growth<br>Inhibition<br>(TGI) | Citation |
|------------|------------------------------------------------|------------------------|---------------|----------------------------------------|----------|
| CDX        | OCI-Ly1                                        | 3 mg/kg                | 28 days       | 67%                                    | [1]      |
| CDX        | OCI-Ly1                                        | 10 mg/kg               | 28 days       | 92%                                    | [1]      |
| CDX        | OCI-Ly1                                        | 30 mg/kg               | 28 days       | 103%<br>(regression)                   | [1]      |
| CDX        | OCI-Ly7                                        | 3 mg/kg                | Not specified | 70%                                    | [1]      |
| CDX        | OCI-Ly7                                        | 10 mg/kg               | Not specified | 88%                                    | [1]      |
| CDX        | OCI-Ly7                                        | 30 mg/kg               | Not specified | 96%                                    | [1]      |
| CDX        | SU-DHL-2                                       | 3 mg/kg                | Not specified | 42%                                    | [1]      |
| CDX        | SU-DHL-2                                       | 10 mg/kg               | Not specified | 77%                                    | [1]      |
| CDX        | SU-DHL-2                                       | 30 mg/kg               | Not specified | 90%                                    | [1]      |
| CDX        | SU-DHL-4                                       | 30 mg/kg               | 21 days       | ~80%                                   | [1]      |
| PDX        | Transformed<br>Follicular<br>Lymphoma<br>(tFL) | Not specified          | Not specified | ≥95%                                   | [2][5]   |

CDX: Cell Line-Derived Xenograft. PDX: Patient-Derived Xenograft. q.d.: once daily.

## **Experimental Protocols**

Detailed experimental protocols for **ARV-393** are proprietary to Arvinas. However, this section provides representative, state-of-the-art methodologies for the key assays used to characterize PROTAC molecules like **ARV-393**. These protocols are based on established techniques in the field and can be adapted by researchers.



# Representative Protocol: Western Blot for BCL6 Degradation

This protocol outlines the measurement of BCL6 protein levels in cells following treatment with a degrader.



Click to download full resolution via product page

Caption: General workflow for Western Blot analysis.

#### Methodology:

- Cell Culture and Treatment: Seed DLBCL cells (e.g., OCI-Ly1) in 6-well plates at a density of 5 x 10<sup>5</sup> cells/mL. Allow cells to acclimate before treating with a dose-response curve of ARV-393 (e.g., 0.1 nM to 1 μM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2, 6, or 24 hours).
- Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.



- SDS-PAGE: Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.
- Quantification: Quantify band intensities using software like ImageJ. Normalize the BCL6 signal to the loading control signal. Calculate the percentage of remaining BCL6 relative to the vehicle control to determine DC<sub>50</sub> values.

### **Representative Protocol: In Vitro Ubiquitination Assay**

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.

#### Methodology:

- Reaction Assembly: On ice, assemble a 25 μL reaction in a microcentrifuge tube. The final reaction should contain:
  - Ubiquitination Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)
  - Recombinant E1 Activating Enzyme (e.g., 100 nM)
  - Recombinant E2 Conjugating Enzyme (specific to CRBN, e.g., UBE2D1, 200 nM)
  - Recombinant CRBN/DDB1 E3 Ligase Complex (e.g., 200-500 ng)
  - Recombinant full-length BCL6 protein (Substrate, e.g., 500 ng)



- Ubiquitin (e.g., 5 μg)
- Mg-ATP Solution (10 mM)
- ARV-393 (at desired concentration) or vehicle control.
- Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.
- Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
- Detection: Analyze the reaction products via Western blot as described above.
- Analysis: Probe the Western blot membrane with an anti-BCL6 antibody. Successful
  ubiquitination will be indicated by the appearance of higher molecular weight bands or a
  smear above the band corresponding to unmodified BCL6, representing polyubiquitinated
  species.

## Representative Protocol: TR-FRET Ternary Complex Assay

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the BCL6-ARV393-CRBN ternary complex.

#### Methodology:

- Reagents:
  - Tagged Proteins: Recombinant GST-tagged BCL6 and His-tagged CRBN/DDB1 complex.
  - Detection Reagents: Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore) and
     a DyLight 650-conjugated anti-His antibody (acceptor fluorophore).
  - Assay Buffer: Buffer optimized for protein stability and minimal background fluorescence.
- Assay Procedure:
  - In a 384-well plate, add a fixed concentration of GST-BCL6 and His-CRBN/DDB1.



- Add a serial dilution of ARV-393.
- Add the Tb-anti-GST and DyLight-anti-His antibodies.
- Incubate the plate at room temperature for 2-4 hours to allow the complex to form and reach equilibrium.
- Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor) after a time delay to reduce background fluorescence.
- Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the
  ratio against the concentration of ARV-393. The resulting bell-shaped "hook effect" curve is
  characteristic of PROTAC-induced ternary complex formation. The peak of the curve
  represents the optimal concentration for complex formation.



Click to download full resolution via product page

**Caption:** Logical diagram of a TR-FRET assay for ternary complex detection.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Arvina's BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 2. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, ARV-393, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arvinas PROTAC Drug Shows Strong Activity Against Multiple Lymphoma Types | ARVN Stock News [stocktitan.net]
- To cite this document: BenchChem. [ARV-393: A Technical Guide to Cereblon-Mediated BCL6 Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604898#arv-393-e3-ligase-recruitment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com